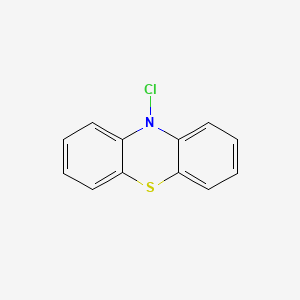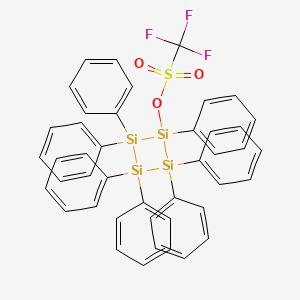![molecular formula C19H23NSi B15163254 (2S,3R)-1,2-Diphenyl-3-[2-(trimethylsilyl)ethenyl]aziridine CAS No. 193632-56-3](/img/structure/B15163254.png)
(2S,3R)-1,2-Diphenyl-3-[2-(trimethylsilyl)ethenyl]aziridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,3R)-1,2-Diphenyl-3-[2-(trimethylsilyl)ethenyl]aziridine: is a chiral aziridine compound characterized by the presence of two phenyl groups and a trimethylsilyl-substituted ethenyl group. Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity and utility in organic synthesis. The stereochemistry of this compound, denoted by (2S,3R), indicates the specific spatial arrangement of its atoms, which is crucial for its reactivity and interactions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2S,3R)-1,2-Diphenyl-3-[2-(trimethylsilyl)ethenyl]aziridine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the appropriate precursors, such as diphenylmethane and trimethylsilylacetylene.
Formation of Aziridine Ring: The key step involves the formation of the aziridine ring through a cyclization reaction. This can be achieved using reagents like chloramine-T or other nitrogen sources under basic conditions.
Introduction of Trimethylsilyl Group: The trimethylsilyl group is introduced via a hydrosilylation reaction, where trimethylsilylacetylene is added to the aziridine intermediate in the presence of a suitable catalyst, such as a platinum or rhodium complex.
Industrial Production Methods: While the industrial production methods for this specific compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aziridine ring, leading to the formation of oxaziridines or other oxidized derivatives.
Reduction: Reduction of the aziridine ring can yield amines or other reduced products, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Halogenating agents, organometallic reagents, or nucleophiles under appropriate conditions.
Major Products Formed:
Oxidation: Oxaziridines, N-oxides.
Reduction: Amines, secondary amines.
Substitution: Various substituted aziridines or derivatives with new functional groups.
科学研究应用
Chemistry:
Synthesis of Complex Molecules: The compound serves as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Chiral Catalysts: Its chiral nature makes it useful in asymmetric synthesis, where it can act as a chiral ligand or catalyst.
Biology and Medicine:
Drug Development: The compound’s unique structure and reactivity make it a candidate for drug discovery and development, particularly in the design of enzyme inhibitors or receptor modulators.
Biological Probes: It can be used as a probe to study biological processes involving nitrogen-containing heterocycles.
Industry:
Material Science: The compound’s reactivity and functional groups make it useful in the development of new materials, such as polymers or coatings with specific properties.
作用机制
The mechanism of action of (2S,3R)-1,2-Diphenyl-3-[2-(trimethylsilyl)ethenyl]aziridine involves its interaction with molecular targets through its aziridine ring and functional groups. The aziridine ring can undergo ring-opening reactions, forming reactive intermediates that can interact with nucleophiles or electrophiles. The trimethylsilyl group can stabilize these intermediates, influencing the compound’s reactivity and selectivity.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or modulate the activity of enzymes by forming covalent bonds with active site residues.
Receptors: It can interact with receptors, altering their conformation and activity, potentially leading to therapeutic effects.
相似化合物的比较
(2S,3R)-1,2-Diphenylaziridine: Lacks the trimethylsilyl group, resulting in different reactivity and applications.
(2S,3R)-1,2-Diphenyl-3-ethenylaziridine: Similar structure but without the trimethylsilyl group, affecting its stability and reactivity.
(2S,3R)-1,2-Diphenyl-3-[2-(trimethylsilyl)propyl]aziridine: Contains a propyl group instead of an ethenyl group, leading to different steric and electronic effects.
Uniqueness: The presence of the trimethylsilyl group in (2S,3R)-1,2-Diphenyl-3-[2-(trimethylsilyl)ethenyl]aziridine imparts unique steric and electronic properties, enhancing its stability and reactivity compared to similar compounds. This makes it particularly valuable in specific synthetic applications and research contexts.
属性
CAS 编号 |
193632-56-3 |
|---|---|
分子式 |
C19H23NSi |
分子量 |
293.5 g/mol |
IUPAC 名称 |
2-[(2R,3S)-1,3-diphenylaziridin-2-yl]ethenyl-trimethylsilane |
InChI |
InChI=1S/C19H23NSi/c1-21(2,3)15-14-18-19(16-10-6-4-7-11-16)20(18)17-12-8-5-9-13-17/h4-15,18-19H,1-3H3/t18-,19+,20?/m1/s1 |
InChI 键 |
HLLAFONQZFYMLZ-LFPSWIHMSA-N |
手性 SMILES |
C[Si](C)(C)C=C[C@@H]1[C@@H](N1C2=CC=CC=C2)C3=CC=CC=C3 |
规范 SMILES |
C[Si](C)(C)C=CC1C(N1C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


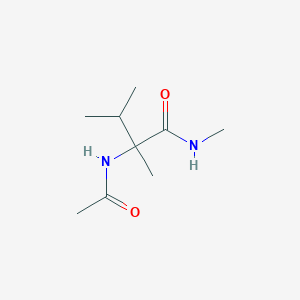

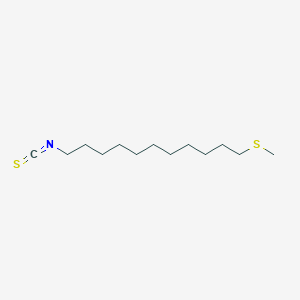

![2-Diazonio-1-[(2-methylprop-2-en-1-yl)oxy]ethen-1-olate](/img/structure/B15163191.png)
![Cyclopenta[c]pyran-1,6-dione, 3,4,4a,5-tetrahydro-7-phenyl-](/img/structure/B15163207.png)
![N-[2,6-Di(propan-2-yl)phenyl]-2-[(4-hydroxyphenyl)sulfanyl]acetamide](/img/structure/B15163211.png)
![{2-[(1-Methoxyhexa-2,4-dien-1-yl)peroxy]propan-2-yl}benzene](/img/structure/B15163218.png)
![Propanoic acid, 3-[bis(1-methylethyl)phosphino]-, methyl ester](/img/structure/B15163219.png)
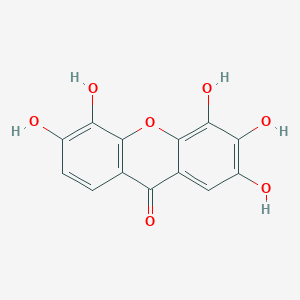
![2-Butanol, 1-[(acetyloxy)methoxy]-3-methyl-3-(phenylmethoxy)-](/img/structure/B15163226.png)
